molecular formula C56H93N7O36 B047546 Hepta-N-acetylchitoheptaose CAS No. 79127-58-5

Hepta-N-acetylchitoheptaose

Cat. No.: B047546
CAS No.: 79127-58-5
M. Wt: 1440.4 g/mol
InChI Key: UKZKHAFAYSQVFL-MBGZTGDNSA-N
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Description

Hepta-N-acetylchitoheptaose is a heptamer of N-acetylglucosamine, a derivative of chitin This compound is composed of seven N-acetylglucosamine units linked by β-1,4-glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-N-acetylchitoheptaose can be synthesized through the partial hydrolysis of chitin or chitosan. The hydrolysis can be achieved using chemical methods such as acid hydrolysis or enzymatic methods using chitinase enzymes. The reaction conditions typically involve controlled temperature and pH to ensure selective cleavage of the glycosidic bonds.

Industrial Production Methods: Industrial production of this compound often involves the use of chitinase enzymes to hydrolyze chitin or chitosan. The process includes:

    Substrate Preparation: Chitin or chitosan is prepared from crustacean shells.

    Enzymatic Hydrolysis: Chitinase enzymes are used to hydrolyze the chitin or chitosan into chitooligosaccharides, including this compound.

    Purification: The resulting mixture is purified using techniques such as chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Hepta-N-acetylchitoheptaose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce chitooligosaccharide derivatives with different functional groups.

    Reduction: Reduction reactions can modify the acetyl groups or the glycosidic bonds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate are commonly used under controlled pH and temperature conditions.

    Reduction: Reducing agents like sodium borohydride are used under mild conditions to avoid degradation of the oligosaccharide.

    Substitution: Various reagents, including acylating agents or alkylating agents, are used under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions include oxidized chitooligosaccharides, reduced chitooligosaccharides, and substituted derivatives with enhanced biological activities.

Scientific Research Applications

Hepta-N-acetylchitoheptaose has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the properties and reactions of chitooligosaccharides.

    Biology: It plays a role in plant-microbe interactions, acting as an elicitor of plant defense responses.

    Industry: It is used in the production of biodegradable materials and as a component in cosmetic formulations.

Mechanism of Action

Hepta-N-acetylchitoheptaose exerts its effects through interactions with specific receptors and enzymes. In plants, it binds to lysin motif receptor proteins, triggering a signaling cascade that activates plant defense mechanisms. In mammals, it can modulate immune responses by interacting with pattern recognition receptors on immune cells.

Comparison with Similar Compounds

    Chitohexaose: A hexamer of N-acetylglucosamine with similar biological activities.

    Chitopentaose: A pentamer of N-acetylglucosamine with slightly different properties.

    Chitotetraose: A tetramer of N-acetylglucosamine with distinct biological effects.

Uniqueness: Hepta-N-acetylchitoheptaose is unique due to its specific length and structure, which confer distinct biological activities and interactions compared to shorter or longer chitooligosaccharides

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZKHAFAYSQVFL-MBGZTGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H93N7O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79127-58-5
Record name Hepta-N-acetylchitoheptaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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